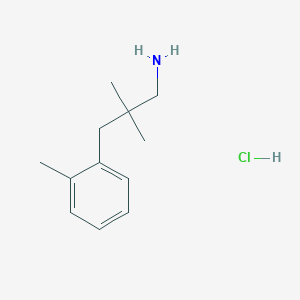

2,2-Dimethyl-3-o-tolylpropan-1-amine hydrochloride

Description

Properties

IUPAC Name |

2,2-dimethyl-3-(2-methylphenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N.ClH/c1-10-6-4-5-7-11(10)8-12(2,3)9-13;/h4-7H,8-9,13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQIKPQKKHBUFNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(C)(C)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1439897-55-8 | |

| Record name | Benzenepropanamine, β,β,2-trimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1439897-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Mannich Reaction-Based Synthesis

One industrially relevant method involves the Mannich reaction of isobutyraldehyde, formaldehyde, and an amine source, such as dimethylamine, to produce amino aldehydes with a 2,2-dimethylpropyl backbone. Although this specific patent describes 3-dimethylamino-2,2-dimethylpropanal, the methodology is adaptable for preparing related amines including 2,2-Dimethyl-3-o-tolylpropan-1-amine hydrochloride.

Key features of the Mannich-based process:

- Reactants: Isobutyraldehyde, formaldehyde (gaseous or aqueous), and dimethylamine.

- Reaction conditions: Batchwise in a pressure vessel at 80–120 °C and 1.5–4 bar pressure.

- pH control: Maintained between 9 and 11 by excess amine.

- Reaction time: 1 to 6 hours depending on temperature.

- Workup: Distillation separates aqueous and organic phases; the amine is isolated from the organic phase.

- Advantages: Simple, scalable, no need for solvents, and environmentally benign due to minimal waste.

This method's principle can be extended to incorporate an o-tolyl substituent by using appropriately substituted aldehydes or intermediates in the reaction sequence.

Reductive Amination and Alkylation Routes

Another approach involves the reductive amination of the corresponding ketone or aldehyde precursor with ammonia or primary amines, followed by conversion to the hydrochloride salt. This method allows for the selective introduction of the amine group at the 1-position of the 2,2-dimethyl-3-o-tolylpropan backbone.

- Starting materials: 2,2-Dimethyl-3-o-tolylpropanal or ketone.

- Reagents: Ammonia or amine source, reducing agents such as sodium cyanoborohydride or hydrogen with catalysts.

- Conditions: Mild temperatures (room temperature to 60 °C), often in alcoholic solvents.

- Isolation: The free amine is converted to hydrochloride salt by treatment with hydrochloric acid in an organic solvent or aqueous medium.

This method is favored for its selectivity and ability to produce high-purity amine hydrochlorides.

Multi-Step Synthesis via Alkylation and Amidation

Literature on related compounds shows multi-step syntheses involving:

- Preparation of a 3-substituted propanoic acid derivative bearing an aromatic group.

- Conversion to esters or amides.

- Subsequent reduction or substitution to introduce the amine functionality.

- Final salt formation with hydrochloric acid.

Though these methods are more complex, they offer precise control over stereochemistry and substitution patterns.

Comparative Data Table of Preparation Methods

Detailed Research Findings

The Mannich reaction process is industrially favored for its operational simplicity and environmental advantages. It avoids organic solvents and allows direct isolation of the hydrochloride salt after phase separation and distillation.

Reductive amination provides a versatile laboratory-scale method to introduce the amine group selectively. The choice of reducing agent and reaction conditions affects the stereochemical outcome and purity of the product.

Multi-step approaches, while more laborious, enable the synthesis of structurally complex analogs with high regio- and stereochemical fidelity, which is crucial for biological activity studies.

The hydrochloride salt formation is typically achieved by treating the free amine with hydrochloric acid in ethanol or anhydrous conditions, yielding stable, crystalline salts suitable for pharmaceutical applications.

Notes on Purification and Characterization

Purification methods include crystallization from ethanol or ethyl acetate/petroleum ether mixtures, washing with aqueous sodium bicarbonate to remove impurities, and drying under vacuum.

Characterization techniques reported include 1H NMR, 13C NMR, mass spectrometry, and melting point determination to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-o-tolylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms .

Scientific Research Applications

2,2-Dimethyl-3-o-tolylpropan-1-amine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-o-tolylpropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related amines, focusing on substituent effects, molecular properties, and inferred pharmacological behavior.

Structural and Substituent Analysis

Table 1: Key Structural Features and Molecular Formulas

Physicochemical and Pharmacological Implications

Steric Effects: The ortho-methyl group in the target compound introduces steric hindrance, which may reduce rotational freedom and limit binding to flat receptor sites compared to para-tolyl analogs (e.g., ). Para-substituted derivatives allow for more flexible interactions with targets.

Electron-Withdrawing vs. Electron-Donating Groups: Halogenated analogs (e.g., ) feature Cl/F substituents, which increase polarity and may alter receptor affinity. For example, fluorine’s electronegativity could strengthen hydrogen bonding in active sites.

Chirality :

- The (R)-configured p-tolyl derivative () highlights the role of stereochemistry in biological activity. Enantiomers may exhibit divergent pharmacokinetics or target selectivity.

Reactivity :

- Chlorinated side chains (e.g., ) may confer alkylating properties, useful in prodrug design but raising toxicity concerns. The target’s lack of such groups suggests a safer profile.

Biological Activity

2,2-Dimethyl-3-o-tolylpropan-1-amine hydrochloride, a compound with notable structural characteristics, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a branched amine group, which may influence its interaction with biological systems. Its molecular formula is C12H19N·HCl, and it is classified as a substituted phenethylamine derivative. The presence of the o-tolyl group suggests potential interactions with neurotransmitter systems.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and cellular signaling pathways:

- Enzyme Interaction : The compound can bind to specific enzymes, potentially inhibiting or activating their functions. For example, it may interact with monoamine transporters, influencing the uptake of neurotransmitters such as dopamine and serotonin .

- Gene Expression Modulation : Preliminary studies suggest that this compound may affect gene expression related to oxidative stress and metabolic processes, impacting cellular redox states .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- In Vitro Studies : Research has demonstrated that this compound can alter cellular signaling pathways related to growth and apoptosis in cancer cell lines. For instance, it has been shown to influence the activity of key metabolic enzymes .

- Animal Models : Dosage-dependent effects were observed in animal models. Low doses may enhance metabolic pathways, while high doses could lead to toxic effects such as cellular damage and apoptosis .

- Synthesis and Characterization : Derivatives of this compound have been synthesized to explore their biological activities further. Techniques such as NMR and FT-IR spectroscopy confirmed their structural integrity .

Data Table: Summary of Biological Activities

Q & A

Q. How does pH affect the compound’s stability in aqueous formulations?

- Answer : Stability is pH-dependent: >90% remains intact at pH 4–6 after 30 days (25°C), but degradation accelerates at pH >8 due to dehydrohalogenation. Buffered solutions (citrate-phosphate, pH 5.0) are recommended for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.